Product packaging for 1-(2,4,5-Triethoxyphenyl)ethanone(Cat. No.:CAS No. 63213-29-6)

1-(2,4,5-Triethoxyphenyl)ethanone

Cat. No.: B3055149
CAS No.: 63213-29-6
M. Wt: 252.31 g/mol
InChI Key: PXBWCOGDYXMWMC-UHFFFAOYSA-N
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Description

1-(2,4,5-Triethoxyphenyl)ethanone is a chemical building block of interest in synthetic organic chemistry and medicinal research. This compound features a ketone functional group adjacent to a 1,2,4-trisubstituted aromatic ring, making it a potential intermediate for synthesizing more complex molecules. Its structural analog, 1-(2,4,5-Trimethoxyphenyl)ethanone, is a known laboratory chemical with a molecular weight of 210.23 g/mol and is typically a solid at room temperature . Researchers value this family of compounds for developing new chemical entities. Safety data for the trimethoxy analog indicates it may cause serious eye irritation, and handling should involve appropriate personal protective equipment, including safety glasses and gloves . As a research-grade material, this compound is provided for laboratory and manufacturing uses and is strictly for research use only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O4 B3055149 1-(2,4,5-Triethoxyphenyl)ethanone CAS No. 63213-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,5-triethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-16-12-9-14(18-7-3)13(17-6-2)8-11(12)10(4)15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBWCOGDYXMWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)C)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026220
Record name 2,4,5-Triethoxyacetophenone
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Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63213-29-6
Record name 1-(2,4,5-Triethoxyphenyl)ethanone
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Record name Methyl 2,4,5-triethoxyphenyl ketone
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Record name Ethanone, 1-(2,4,5-triethoxyphenyl)-
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Record name 2,4,5-Triethoxyacetophenone
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Record name 1-(2,4,5-triethoxyphenyl)ethan-1-one
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Record name METHYL 2,4,5-TRIETHOXYPHENYL KETONE
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Synthetic Methodologies for 1 2,4,5 Triethoxyphenyl Ethanone and Analogues

Established Synthetic Pathways to the 1-(2,4,5-Triethoxyphenyl)ethanone Core

Aromatic Acylation Approaches (e.g., Friedel-Crafts)

The Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of aromatic ketones, including the core structure of this compound. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov For the synthesis of this compound, the starting material would be 1,2,4-triethoxybenzene.

The reaction proceeds by the formation of an acylium ion from the acylating agent and the Lewis acid catalyst, which then attacks the electron-rich triethoxybenzene ring. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.govgoogle.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. For instance, in the synthesis of 2,4,5-trifluoroacetophenone, a related compound, AlCl₃ was used as the acylation catalyst with acetyl chloride. google.com

A general representation of the Friedel-Crafts acylation for this synthesis is as follows:

1,2,4-Triethoxybenzene + Acetyl Chloride (in the presence of AlCl₃) → this compound

The regioselectivity of the acylation is directed by the activating and ortho-, para-directing ethoxy groups on the benzene (B151609) ring. The acetyl group is expected to add to the position para to one of the ethoxy groups and ortho to another, leading to the desired this compound product.

Etherification Strategies for Triethoxyphenyl Moiety Formation

An alternative approach to synthesizing this compound involves the formation of the triethoxyphenyl moiety through etherification reactions. This strategy typically starts with a precursor molecule containing hydroxyl groups, such as 1-(2,4,5-trihydroxyphenyl)ethanone, which is then etherified. The Williamson ether synthesis is a classic and effective method for this transformation.

In this process, the hydroxyl groups of the starting phenol (B47542) are deprotonated by a base to form phenoxide ions. These phenoxides then act as nucleophiles, attacking an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the corresponding ether linkages.

The reaction can be summarized as:

1-(2,4,5-Trihydroxyphenyl)ethanone + 3 Ethyl Halide (in the presence of a base) → this compound

The choice of base and solvent is critical to the success of the reaction, with common bases including sodium hydroxide (B78521) and potassium carbonate. This method offers a versatile route to various trialkoxy-substituted acetophenones by simply changing the alkylating agent.

Advanced Synthetic Techniques and Process Optimization

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often milder reaction conditions. nih.govmdpi.com This technique can be applied to both the Friedel-Crafts acylation and the etherification steps in the synthesis of this compound.

The use of microwave irradiation can dramatically accelerate the rate of reaction by efficiently and uniformly heating the reaction mixture. For example, in the synthesis of chalcones, a related class of compounds, microwave irradiation significantly shortened reaction times and improved yields compared to conventional heating. nih.gov Similarly, the synthesis of substituted pyrroles was shown to have significantly improved yields when using microwave irradiation. mdpi.com This suggests that applying microwave technology to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Reaction TypeConventional HeatingMicrowave-AssistedReference
Chalcone Synthesis3 days, 85% purityShorter time, excellent yield nih.gov
Pyrrole SynthesisLower yields57-85% yield mdpi.com
1,4-Dihydropyridine Nucleoside SynthesisLower yields86-96% yields rsc.org

Catalytic Approaches for Improved Yield and Selectivity

Modern catalytic methods are continuously being developed to improve the efficiency and sustainability of organic syntheses. In the context of synthesizing this compound, advancements in catalysis for Friedel-Crafts reactions are particularly relevant. The use of more environmentally friendly and recyclable catalysts is a key area of research.

Deep eutectic solvents (DESs) have been investigated as both solvents and catalysts for Friedel-Crafts acylations. researchgate.netresearchgate.net For instance, a DES composed of choline (B1196258) chloride and zinc chloride has been used for the acylation of 1,2,4-trimethoxybenzene, a compound structurally similar to 1,2,4-triethoxybenzene. researchgate.net These systems offer advantages such as being low-cost, biodegradable, and recyclable.

Furthermore, the development of solid acid catalysts can simplify product purification and catalyst recovery. The goal of these advanced catalytic approaches is to achieve high yields and regioselectivity under milder conditions, thereby reducing waste and energy consumption.

Derivatization Strategies of this compound

The ketone functional group and the activated aromatic ring of this compound provide multiple avenues for derivatization, allowing for the synthesis of a wide range of analogues with potentially interesting properties.

One common strategy is the modification of the acetyl group. For example, the ketone can undergo reduction to form the corresponding alcohol, 1-(2,4,5-triethoxyphenyl)ethanol. This alcohol can then be further functionalized. Another approach is the reaction of the ketone with various reagents to form different heterocyclic systems.

The aromatic ring itself can also be a site for further substitution, although the existing ethoxy groups will direct any new substituents to specific positions. For example, further electrophilic aromatic substitution reactions could introduce additional functional groups onto the ring.

Synthesis of Alkylated and Acylated Analogues

The chemical reactivity of the this compound scaffold allows for various modifications, including the introduction of additional alkyl and acyl groups. These transformations can occur at the aromatic ring, the acetyl group, or through reactions involving the ethoxy substituents.

Electrophilic Aromatic Substitution: The triethoxy-substituted benzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the ethoxy groups. masterorganicchemistry.comwikipedia.org These groups are ortho, para-directors, meaning incoming electrophiles will preferentially add to the positions ortho or para to the activating group. wikipedia.orgyoutube.com In the case of this compound, the available position on the ring (C6) is ortho to the C5-ethoxy group and meta to the C1-acetyl group. Reactions like Friedel-Crafts alkylation and acylation can introduce alkyl or acyl moieties at this position, provided a suitable catalyst (e.g., AlCl₃) is used. libretexts.orggatech.edu

Reactions at the Acetyl Group: The α-carbon of the ethanone (B97240) moiety is amenable to alkylation and acylation through the formation of an enolate intermediate under basic conditions. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by treatment with an alkyl halide (R-X) or an acyl chloride (RCOCl) would yield the corresponding α-substituted analogue.

Another significant reaction involving the acetyl group is the Mannich reaction. This three-component condensation involves the aminoalkylation of the α-position of the ketone with an aldehyde (commonly formaldehyde) and a primary or secondary amine. wikipedia.org The product, a β-amino-carbonyl compound known as a Mannich base, serves as a versatile synthetic intermediate. wikipedia.org

The Vilsmeier-Haack reaction offers another route to functionalized analogues. organic-chemistry.org While typically used for the formylation of electron-rich aromatic rings, it can also react with enolizable ketones. cambridge.orgwikipedia.orgijpcbs.com Treatment of this compound with the Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride) could lead to the formation of β-chloro-α,β-unsaturated aldehydes, which are valuable precursors for other derivatives. researchgate.net

A summary of potential reactions for alkylation and acylation is presented below.

ReactionReagentsPotential Product
Friedel-Crafts AlkylationR-X, AlCl₃1-(6-Alkyl-2,4,5-triethoxyphenyl)ethanone
Friedel-Crafts AcylationRCOCl, AlCl₃1-(6-Acyl-2,4,5-triethoxyphenyl)ethanone
Mannich ReactionCH₂O, R₂NH1-(2,4,5-Triethoxyphenyl)-3-(dialkylamino)propan-1-one
Vilsmeier-Haack ReactionPOCl₃, DMF3-Chloro-3-(2,4,5-triethoxyphenyl)acrylaldehyde

Construction of Heterocyclic Systems Incorporating the Ethanone Fragment

The this compound molecule is a valuable building block for synthesizing a variety of heterocyclic compounds, leveraging the reactivity of the ketone functional group.

Pyrazoles: One of the most common applications is the synthesis of pyrazole (B372694) derivatives. This is typically achieved through the condensation of the ethanone with hydrazine (B178648) or its substituted analogues. researchgate.net The reaction proceeds via an initial hydrazone intermediate, which then undergoes cyclization and dehydration to form the pyrazole ring. A study on related trimethoxyphenyl methanones demonstrated their use in creating (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives. nih.gov Similarly, reacting this compound with various aryl hydrazines would yield a library of 1-aryl-3-(2,4,5-triethoxyphenyl)-1H-pyrazoles.

Isoxazoles: The construction of isoxazoles can be achieved by reacting the ethanone with hydroxylamine. beilstein-journals.orgnih.gov This reaction forms an oxime intermediate, which can then undergo cyclization. researchgate.net A general method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of ketones with hydroxylamine. organic-chemistry.org This strategy can be applied to produce 3-methyl-5-(2,4,5-triethoxyphenyl)isoxazole. Modifications of this approach, such as starting with α,β-unsaturated ketone derivatives (chalcones) derived from the parent ethanone, allow for the synthesis of more complex, substituted isoxazoles. mdpi.commdpi.com

Other Heterocycles: The ethanone can be a precursor to chalcones, which are α,β-unsaturated ketones formed via a Claisen-Schmidt condensation with an aromatic aldehyde. These chalcones are versatile intermediates for a range of heterocyclic systems. For example, reaction with thiosemicarbazide (B42300) can lead to pyrazoline-N-thioamides, which can be further cyclized to form thiazole (B1198619) derivatives. nih.gov

Below is a table summarizing key heterocyclic syntheses starting from this compound.

HeterocycleKey ReagentsIntermediate
PyrazoleHydrazine Hydrate (or substituted hydrazines)Hydrazone
IsoxazoleHydroxylamine HydrochlorideOxime
ThiazoleBenzaldehyde (to form chalcone), then ThiosemicarbazideChalcone, then Pyrazoline-N-thioamide

Modifications of the Ethoxy Substituents

The three ethoxy groups on the phenyl ring of this compound are not merely passive substituents; they can be chemically modified to generate a new spectrum of analogues. The primary reaction in this context is the cleavage of the aryl-ether bond.

Ether Cleavage to Phenols: The conversion of aryl alkyl ethers to phenols is a fundamental transformation in organic synthesis. researchgate.net Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for this purpose. libretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (SN2 mechanism), releasing ethanol (B145695) and forming the corresponding hydroxyphenyl ethanone. libretexts.org Due to the stability of the phenyl-oxygen bond, the cleavage selectively occurs at the ethyl-oxygen bond. libretexts.org

Modern methods offer milder conditions for ether cleavage. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, even those that are sterically hindered. researchgate.netorganic-chemistry.org Other methodologies include using reagents like tris(pentafluorophenyl)borane (B72294) with silyl (B83357) hydrides or employing catalytic systems. researchgate.netrsc.org

Selective de-ethylation could potentially be achieved by carefully controlling reaction conditions or by using specific reagents, leading to mono- or di-hydroxy analogues. For example, it might be possible to selectively cleave the ethoxy group at the 4-position, which is para to the activating acetyl group, under certain conditions. These resulting phenolic compounds can then be re-alkylated with different alkyl groups to introduce new functionality.

A summary of ether cleavage methods is provided below.

Reagent/MethodConditionsProduct Type
HBr or HIStrong acid, high temperatureHydroxyphenyl ethanone
Boron Tribromide (BBr₃)Stoichiometric, often at low temperatureHydroxyphenyl ethanone
Tris(pentafluorophenyl)borane / Silyl HydrideMild, ambient temperatureHydroxyphenyl ethanone (via siloxane)
Catalytic HydrogenolysisMetal catalyst (e.g., Co-Zn), H₂Monomeric phenols

Spectroscopic and Crystallographic Elucidation of 1 2,4,5 Triethoxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons and carbon-13 nuclei, a complete structural map can be assembled.

In the ¹H NMR spectrum of 1-(2,4,5-triethoxyphenyl)ethanone, distinct signals would be expected for the aromatic protons, the three ethoxy groups, and the acetyl methyl group. The substitution pattern on the aromatic ring—with two protons in a para and meta relationship—simplifies the aromatic region into two singlets, as their coupling is typically not resolved. The ethoxy groups would each present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are influenced by the electron-donating ethoxy groups and the electron-withdrawing acetyl group.

Interactive Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.6 - 6.8SingletN/A
H-6~7.2 - 7.4SingletN/A
Acetyl -CH₃~2.5 - 2.6SingletN/A
Ethoxy -OCH₂- (C2, C4, C5)~4.0 - 4.2Quartet~7.0
Ethoxy -CH₃ (C2, C4, C5)~1.3 - 1.5Triplet~7.0

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the carbonyl carbon, the six aromatic carbons, the six carbons of the three ethoxy groups, and the acetyl methyl carbon. The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon is the most deshielded, appearing at a high chemical shift. The aromatic carbons attached to the oxygen atoms of the ethoxy groups would also be significantly deshielded.

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~198 - 200
C-1 (ipso-acetyl)~120 - 122
C-2, C-4, C-5 (ipso-ethoxy)~145 - 155
C-3~98 - 100
C-6~112 - 115
Acetyl -CH₃~29 - 31
Ethoxy -OCH₂-~64 - 66
Ethoxy -CH₃~14 - 16

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. np-mrd.org For this compound, the primary correlations would be observed within each ethoxy group, showing a cross-peak between the methylene quartet and the methyl triplet. The absence of cross-peaks between the two aromatic protons would confirm their singlet assignment. wikipedia.orgnp-mrd.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). nih.gov It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the aromatic proton at ~6.7 ppm would correlate with the aromatic carbon at ~99 ppm (C-3), and the acetyl protons at ~2.5 ppm would correlate with the acetyl carbon at ~30 ppm. np-mrd.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J couplings), which is vital for connecting the different fragments of the molecule. researchgate.net Key HMBC correlations would include:

The acetyl protons (~2.5 ppm) to the carbonyl carbon (~199 ppm) and the C-1 aromatic carbon (~121 ppm).

The aromatic proton H-6 (~7.3 ppm) to the carbonyl carbon (~199 ppm) and to C-1, C-2, and C-4.

The methylene protons of the ethoxy groups (~4.1 ppm) to the aromatic carbons to which they are attached (C-2, C-4, C-5).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₄H₂₀O₄), the exact mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers.

Interactive Table: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M]⁺ (C₁₄H₂₀O₄)252.1362
[M+H]⁺ (C₁₄H₂₁O₄)253.1434
[M+Na]⁺ (C₁₄H₂₀NaO₄)275.1254

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. It serves as an excellent tool to assess the purity of a synthesized sample of this compound. The retention time from the GC provides one level of identification, while the mass spectrum provides another.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern would be characteristic of the structure. A prominent peak would be expected at m/z = 237, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant fragmentation would be the alpha-cleavage of the acetyl group, resulting in a stable acylium ion at m/z = 209 ([M-C₂H₅O]⁺ is less likely, but loss of ethylene (B1197577) from an ethoxy group is possible).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules and investigating their fragmentation patterns. For this compound, ESI-MS analysis would be expected to reveal the protonated molecule, [M+H]+, as a prominent ion.

While specific experimental ESI-MS data for this compound is not widely published, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, are available. These theoretical values can aid in the identification of the compound in complex mixtures when coupled with high-resolution mass spectrometry. The predicted CCS values for various adducts of this compound provide a reference for its expected behavior in an ion mobility-mass spectrometer. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺253.14343156.3
[M+Na]⁺275.12537164.2
[M-H]⁻251.12887160.1
[M+NH₄]⁺270.16997174.0
[M+K]⁺291.09931163.2
[M+H-H₂O]⁺235.13341149.9
[M+HCOO]⁻297.13435179.3
[M+CH₃COO]⁻311.15000198.0

This data is based on predictions and serves as a theoretical guide. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at specific frequencies, providing a "fingerprint" of the molecule's functional groups.

Key expected vibrational frequencies for this compound, based on its structure and data from analogous compounds, would include:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (ketone)Stretching~1670 - 1690
C=C (aromatic)Stretching~1500 - 1600
C-O (aryl ether)Asymmetric Stretching~1200 - 1275
C-O (aryl ether)Symmetric Stretching~1020 - 1075
C-H (aromatic)Stretching~3000 - 3100
C-H (aliphatic)Stretching~2850 - 3000

The IR spectrum of the related 2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone, recorded as a KBr wafer, shows characteristic absorptions that support these expected ranges. nih.gov

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C bond of the ethyl groups. However, specific Raman spectroscopic data for this compound is not commonly reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal data table for a related compound is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

ParameterExample Value (for a related compound)
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8470(3)
b (Å)8.0375(3)
c (Å)9.2261(4)
α (°)77.052(4)
β (°)86.981(5)
γ (°)61.011(4)
Volume (ų)494.98(3)
Z4
This data is for 1-(2-(2-chloroethoxy)phenyl)ethanone and is illustrative of the parameters determined in a crystallographic analysis. researchgate.net

The conformation of a molecule in the solid state is influenced by a balance of intramolecular and intermolecular forces. For this compound, a key conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the acetylethanone group. This angle is determined by steric hindrance from the ortho-substituted ethoxy group and the acetyl group.

In related structures, such as derivatives of 1-(2-hydroxyphenyl)ethanone, the molecule is often nearly planar, which can be stabilized by intramolecular hydrogen bonding. nih.gov In the absence of such strong intramolecular interactions in this compound, the conformation will be primarily dictated by the steric repulsion between the substituents. The ethoxy groups themselves have conformational flexibility around the C-O bonds. The specific arrangement of these groups in the crystal lattice would be adopted to maximize packing efficiency and satisfy weak intermolecular interactions. researchgate.net

Computational and Theoretical Investigations of 1 2,4,5 Triethoxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. wikipedia.orgnorthwestern.edursc.orgyoutube.com These methods, rooted in quantum mechanics, provide a detailed description of electron distribution, which in turn governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cond-mat.demdpi.com It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 1-(2,4,5-Triethoxyphenyl)ethanone, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G**, can predict bond lengths, bond angles, and dihedral angles.

The optimization process seeks the minimum on the potential energy surface, providing the most stable three-dimensional arrangement of the atoms. These calculations would reveal the planarity of the benzene (B151609) ring and the relative orientations of the acetyl and three ethoxy substituent groups. Steric interactions, particularly between the acetyl group and the ortho-ethoxy group, are expected to influence the dihedral angle between the plane of the carbonyl group and the aromatic ring. The total electronic energy obtained from these calculations is a key descriptor of the molecule's stability.

Illustrative Data Table: Predicted Geometric Parameters for this compound Note: The following data are hypothetical and serve as representative examples of parameters that would be obtained from DFT calculations.

Parameter Atoms Involved Predicted Value
Bond Lengths
C=O (carbonyl)1.23 Å
C-C (ring-acetyl)1.50 Å
C-O (ring-ethoxy)1.36 Å
C-C (aromatic avg.)1.40 Å
Bond Angles
C-C-O (acetyl)120.5°
C-C-C (ring-acetyl)119.8°
C-O-C (ethoxy)118.0°
Dihedral Angle
C(ring)-C(ring)-C(acetyl)-O(acetyl)25.0°

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. libretexts.orguni-muenchen.delibretexts.orgucsb.edu The MEP map illustrates the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.netyoutube.com

For this compound, the MEP map would highlight the most reactive sites.

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most intense negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The oxygen atoms of the ethoxy groups would also exhibit negative potential.

Positive Potential (Blue): These regions are electron-deficient and prone to nucleophilic attack. Positive potential would be observed around the hydrogen atoms of the aromatic ring and the ethyl groups. The carbonyl carbon atom, while bonded to a highly electronegative oxygen, would also be a site of positive potential, making it a key center for nucleophilic addition reactions.

Neutral Potential (Green): These areas, typically found on the carbon backbone, have a near-zero potential.

The MEP analysis provides a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical behavior. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of the conformational flexibility and dynamic behavior of a molecule. nih.govchemrxiv.org For a molecule like this compound, which possesses several rotatable single bonds, MD simulations are essential for exploring its accessible conformations. researchgate.netscielo.bramanote.comresearchgate.netacs.org

The simulations would track the torsional rotations of the three ethoxy groups and the acetyl group. The flexibility is primarily associated with the C(ring)-O, O-C(ethyl), and C-C bonds of these substituents. The results would reveal the range of dihedral angles each group can adopt at a given temperature, the energy barriers between different conformations, and the most populated conformational states. This information is critical for understanding how the molecule's shape can change, which can influence its interaction with other molecules, such as in a biological receptor or a solvent environment.

Illustrative Data Table: Key Torsional Angles and Their Simulated Flexibility Note: The following data are hypothetical, representing the expected dynamic range of key dihedral angles from an MD simulation.

Torsional Angle (Dihedral) Atoms Defining the Angle Typical Range of Motion
τ1C(ring)-C(ring)-C(acetyl)-C(methyl)160° to 200°
τ2C(ring)-C(ring)-O-C(ethyl)-30° to +30°
τ3C(ring)-O-C(ethyl)-C(methyl)-180° to +180° (full rotation)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly predicted parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically performed with DFT, is a highly reliable approach for calculating the magnetic shielding tensors of nuclei. acs.orgimist.maresearchgate.netrsc.orgresearchgate.net

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). For this compound, this method would predict the ¹H and ¹³C NMR spectra. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons would show distinct shifts based on the electron-donating effects of the ethoxy groups and the electron-withdrawing effect of the acetyl group. The protons of the ethoxy groups (CH₂ and CH₃) and the acetyl methyl protons would also have characteristic predicted shifts. Comparing these theoretical spectra with experimental data is a powerful method for confirming the molecular structure.

Illustrative Data Table: Predicted NMR Chemical Shifts for this compound Note: The following data are hypothetical and represent typical chemical shift values that would be predicted for the structure.

Nucleus Type Position Predicted Chemical Shift (ppm)
¹³C NMR
C=O~198.5
Aromatic C-H110 - 125
Aromatic C-O/C-C145 - 160
O-CH₂64.0 - 65.0
O-CH₂-CH₃14.5 - 15.5
Acetyl CH₃~26.0
¹H NMR
Aromatic H6.5 - 7.5
O-CH₂4.0 - 4.2 (quartet)
O-CH₂-CH₃1.3 - 1.5 (triplet)
Acetyl CH₃~2.5 (singlet)

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in exploring the mechanisms of chemical reactions. uokerbala.edu.iq By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. acs.orgresearchgate.netmit.edunasa.gov The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate.

For this compound, a relevant reaction to study would be the nucleophilic addition to the carbonyl carbon, a characteristic reaction of ketones. academie-sciences.fr Theoretical studies could model the reaction with a nucleophile (e.g., a hydride or an organometallic reagent). The calculations would involve:

Locating the Transition State: Identifying the geometry of the transition state structure where the new bond between the nucleophile and the carbonyl carbon is partially formed.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state.

Verifying the Pathway: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

These studies provide a molecular-level picture of the reaction pathway, offering insights that are often difficult to obtain through experimental means alone. researchgate.netrsc.orgacs.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 2,4,5 Triethoxyphenyl Ethanone

Electrophilic Aromatic Substitution on the Triethoxyphenyl Ring

The aromatic ring of 1-(2,4,5-Triethoxyphenyl)ethanone is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating ethoxy groups. total-synthesis.com These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com The substitution pattern is determined by the directing effects of all substituents.

The ethoxy groups are ortho, para-directors, while the acetyl group is a meta-director and a deactivating group. total-synthesis.commnstate.edu The combined effect of these substituents directs incoming electrophiles to the remaining unsubstituted position on the ring, which is ortho to one ethoxy group and meta to the acetyl group. This position is highly activated, leading to a high degree of regioselectivity in EAS reactions.

Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.orgyoutube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Substituent Position Electronic Effect Directing Influence
Ethoxy 2, 4, 5 Electron-donating Ortho, Para
Acetyl 1 Electron-withdrawing Meta

| Predicted Site of Substitution | 6 | Activated | Ortho to ethoxy, meta to acetyl |

Reactivity of the Ethanone (B97240) Carbonyl Group (e.g., Nucleophilic Addition, Condensation)

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack. youtube.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a variety of nucleophilic addition reactions.

Common nucleophiles that react with the carbonyl group include Grignard reagents, organolithium compounds, and hydrides. For example, reaction with a Grignard reagent (R-MgX) followed by an acidic workup would yield a tertiary alcohol. youtube.com Reduction with sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would convert the ketone to a secondary alcohol. youtube.comgoogle.com

The ethanone group can also participate in condensation reactions. For instance, in the presence of a base, it can react with an aldehyde in an aldol-type condensation to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Cleavage and Transformations of Ethoxy Ether Linkages

The ethoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions, typically with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an SN2 or SN1 mechanism, depending on the structure of the ether. masterorganicchemistry.com Cleavage of the ethoxy groups in this compound would yield the corresponding polyhydroxylated acetophenone (B1666503). epa.gov

Oxidative cleavage of ether linkages can also be achieved, for instance, by certain enzymes like peroxygenases, which can hydroxylate the alkyl side chain, leading to the cleavage of the ether bond. nih.gov

Oxidation-Reduction Reactions of the Ethanone Moiety

The ethanone moiety can undergo both oxidation and reduction reactions. As mentioned previously, the carbonyl group can be reduced to a secondary alcohol using hydride reagents. youtube.comgoogle.com Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH2-) can be achieved through reactions like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). mnstate.edu This would convert the ethanone into an ethyl group.

Oxidation of the acetyl group itself is not a common reaction. However, the methyl group of the ethanone can be functionalized. For instance, α-halogenation can occur in the presence of an acid or base catalyst and a halogenating agent.

Mechanistic Pathways of Derivatization Reactions

The reactivity of this compound allows for a variety of derivatization reactions, which are multi-step synthetic sequences to modify the molecule. A common derivatization for ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone, which is a solid derivative often used for identification and characterization. researchgate.net

A notable synthetic pathway involving a related compound, 1-(2,5-dimethoxyphenyl)ethanone, is its use as a precursor in the synthesis of psychedelic phenethylamines like 2C-E. wikipedia.orgacs.org This typically involves a sequence of reactions such as reduction of the ketone, conversion of the alcohol to a leaving group, and subsequent nucleophilic substitution with an amine.

Another example of derivatization is the conversion of a bromoethanone analog to an aminoethanone, followed by acylation and reduction to form more complex molecules, as demonstrated in the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride. google.com This highlights how the different reactive sites on the molecule can be sequentially modified to build more complex chemical structures.

Biological Activity and Structure Activity Relationship Sar Studies of 1 2,4,5 Triethoxyphenyl Ethanone and Its Analogues Excluding Clinical Human Trials

Antifungal Activities Against Phytopathogens

While no direct studies on the antifungal properties of 1-(2,4,5-Triethoxyphenyl)ethanone were identified, research on related chemical structures indicates the potential for this class of compounds to inhibit fungal growth.

Inhibition of Colletotrichum capsici

No studies specifically detailing the inhibition of Colletotrichum capsici by this compound were found. The fungus Colletotrichum is a known phytopathogen responsible for anthracnose disease in various crops. nih.gov Research into other molecular classes, such as pterocarpan (B192222) derivatives, has shown that structural modifications can lead to potent antifungal activity against Colletotrichum species. nih.gov For instance, derivatives of homopterocarpin (B190395) containing hydroxyl groups demonstrated significant inhibition of radial growth and spore germination, in some cases approaching 100%. nih.gov

Inhibition of Rhizoctonia cerealis

There is no available data on the inhibitory effects of this compound on Rhizoctonia cerealis. However, studies on the related pathogen Rhizoctonia solani, which causes root and crown rot, have explored various control agents. mdpi.com Research has shown that certain microorganisms, like Bacillus mojavensis, can inhibit the growth of R. cerealis, with one strain achieving a 59.24% inhibition rate in laboratory tests. nih.gov

Broader Spectrum Fungicidal Evaluation in Plant Models

Specific evaluations of this compound as a broad-spectrum fungicide in plant models are not present in the reviewed literature. The development of novel fungicides often involves screening compounds against a panel of pathogenic fungi. For example, derivatives of homopterocarpin were tested against both Colletotrichum gloeosporioides and Colletotrichum lindemuthianum, the causative agents of anthracnose. nih.gov In another study, novel β-diketone complexes have been synthesized and evaluated for their general antifungal properties, although specific plant model data was not detailed. orientjchem.org Similarly, extracts from plants like Rhazya stricta have shown near 100% inhibition against pathogenic fungi such as Drechslera halodes and Alternaria alternata. nih.gov

Antibacterial Properties and Microbial Inhibition Profiles

No specific research was found detailing the antibacterial properties or microbial inhibition profiles of this compound. However, studies on related compounds provide insights into the potential antimicrobial activities of this chemical class. For example, novel β-diketone metal complexes have been synthesized and tested for antibacterial action, though the specific compound of interest was not included. orientjchem.org

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Tubulin Polymerization, TrxR, Hsp90)

While direct enzyme inhibition studies for this compound are not available, extensive research on its analogues, particularly those with a trimethoxyphenyl group, reveals significant activity against several key enzymes.

Acetylcholinesterase (AChE) Inhibition

No studies were found on the acetylcholinesterase inhibitory potential of this compound. AChE inhibitors are crucial for managing neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Research in this area often focuses on plant extracts or specific alkaloids like galantamine and tetrahydroaminoacridine. nih.govnih.govcapes.gov.br

Tubulin Polymerization Inhibition

Analogues of this compound featuring a 3,4,5-trimethoxyphenyl group are well-documented as potent inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, a critical process for cell division, making them a key target for anticancer drug development. mdpi.comnih.govnih.gov They typically bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

One study detailed a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives. nih.gov The 3-methyl-4-methoxy derivative, in particular, showed very high potency, with IC50 values in the nanomolar range against several human cancer cell lines. nih.gov Another compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), also demonstrated potent cytotoxicity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and triggering apoptosis. nih.gov

Table 1: Antiproliferative Activity of Selected Tubulin Polymerization Inhibitors (Analogues)

CompoundTarget Cell LineIC50 (nM)Reference
3-methyl-4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene (4g)L1210 (Murine Leukemia)19 nih.gov
3-methyl-4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene (4g)FM3A (Murine Mammary Carcinoma)23 nih.gov
3-methyl-4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene (4g)Molt/4 (Human T-lymphoblastoid)18 nih.gov
3-methyl-4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene (4g)CEM (Human T-lymphoblastoid)19 nih.gov
3-methyl-4-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene (4g)HeLa (Human Cervix Carcinoma)16 nih.gov
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Potent cytotoxicity in the nanomolar range across different tumor cell lines nih.gov

Thioredoxin Reductase (TrxR) Inhibition

There is no information regarding the inhibition of thioredoxin reductase (TrxR) by this compound. TrxR is a key selenocysteine-containing enzyme in the thioredoxin system, which maintains cellular redox homeostasis and protects against oxidative damage. nih.govscbt.com Inhibition of TrxR, particularly the cytosolic form TrxR1, is a therapeutic strategy for cancer. This is because many cancer cells have elevated levels of TrxR1, and its inhibition can lead to overwhelming oxidative stress and cell death. nih.gov The mechanism of inhibition often involves electrophilic compounds that irreversibly bind to the active site's selenocysteine (B57510) residue. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition

No studies have been published on the inhibition of Hsp90 by this compound. Hsp90 is an ATP-dependent molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are oncogenic proteins critical for tumor growth and survival. atlasgeneticsoncology.orgnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target in cancer therapy. atlasgeneticsoncology.orgmdpi.com Several Hsp90 inhibitors, such as ganetespib (B611964) and SNX-2112, have been developed and show potent antitumor activity in preclinical models. nih.govnih.govresearchgate.net

Exploration of Molecular Targets and Mechanisms of Action in Non-human Biological Systems

Given the absence of direct studies on this compound, the exploration of its molecular targets relies on inferences from its analogues.

For trimethoxyphenyl-containing analogues that act as tubulin polymerization inhibitors , the primary molecular target is tubulin. The mechanism involves binding to the colchicine site, which prevents the assembly of microtubules. nih.govnih.gov This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). nih.gov

For compounds that target thioredoxin reductase , the mechanism involves the inhibitor binding to the enzyme's active site. nih.govresearchgate.net This can convert the enzyme into a pro-oxidant NADPH oxidase, which increases cellular reactive oxygen species (ROS), aggravates oxidative stress, and triggers cell death pathways. nih.gov

In the case of Hsp90 inhibitors , the mechanism involves competitive binding to the ATP-binding site in the N-terminal domain of the Hsp90 protein. atlasgeneticsoncology.orgresearchgate.net This blocks the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins, many of which are essential for cancer cell proliferation and survival. atlasgeneticsoncology.org

Structure-Activity Relationship (SAR) Elucidation

The biological activity of phenyl-containing compounds is often dictated by the nature and position of substituents on the aromatic ring, as well as the identity of the functional groups attached to it. For this compound and its analogues, the interplay between the three ethoxy groups and the ethanone (B97240) moiety is critical in defining its interactions with biological systems.

The substitution pattern of alkoxy groups on a phenyl ring is a well-established determinant of pharmacological activity in many classes of compounds. In the case of analogues to this compound, the 2,4,5-trisubstitution arrangement is crucial. Studies on related trimethoxyphenyl (TMP) compounds have demonstrated that this specific arrangement is significant for eliciting biological effects. For instance, compounds featuring dimethoxy phenyl (DMP) and trimethoxy phenyl (TMP) rings have shown notable cytotoxic potency against various cancer cell lines and have been identified as promising inhibitors of tubulin polymerization. nih.gov

The closest structural analogue, 1-(2,4,5-trimethoxyphenyl)-ethanone, isolated from the stem bark of Pachypodanthium staudtii, has been evaluated for its general toxicity. In a brine shrimp lethality bioassay, it demonstrated a median lethal concentration (LC50) of 80.5 µg/mL, indicating a degree of biological activity. researchgate.net This inherent activity of the 2,4,5-trimethoxy scaffold underscores the importance of this substitution pattern.

The replacement of methoxy (B1213986) groups with ethoxy groups, as seen in this compound, would alter the molecule's properties. Ethoxy groups are larger and more lipophilic than methoxy groups, which can influence several factors critical to biological efficacy:

Receptor Binding: The increased size (steric bulk) of the ethoxy groups could enhance or diminish the compound's ability to fit into a specific protein's binding pocket.

Lipophilicity: Higher lipophilicity can affect the compound's ability to cross cell membranes, potentially altering its bioavailability and distribution within biological systems.

Metabolism: The nature of the alkoxy group can influence the rate and pathway of metabolic breakdown, affecting the duration and intensity of the biological effect.

While direct comparative data for the 2,4,5-triethoxy versus the 2,4,5-trimethoxy pattern is not available, the established bioactivity of the trimethoxy analogue strongly suggests that the 2,4,5-triethoxy substitution pattern is a key contributor to the molecule's potential biological profile.

The carbonyl group within the ethanone moiety is a key feature. It is a polar group and can act as a hydrogen bond acceptor, a common mode of interaction between small molecules and biological targets like enzymes and receptors. Theoretical studies on substituted acetophenones have shown that electron-donating groups on the phenyl ring, such as methoxy or ethoxy groups, can increase the basicity of the carbonyl oxygen. researchgate.net This enhanced basicity could strengthen its potential for hydrogen bonding, thereby influencing its binding affinity to biological macromolecules.

Advanced Analytical Methodologies for 1 2,4,5 Triethoxyphenyl Ethanone Research

Chromatographic Separation Techniques

Chromatography is fundamental to chemical analysis, providing the means to separate complex mixtures into their individual components. For a substituted acetophenone (B1666503) like 1-(2,4,5-Triethoxyphenyl)ethanone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles.

HPLC is the premier technique for assessing the purity of non-volatile, thermally sensitive compounds. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In this approach, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture. The compound of interest and any impurities are separated based on their relative hydrophobicity. A common method for the analogous compound, 1-(2,4,5-trimethoxyphenyl)ethanone, utilizes a simple isocratic mobile phase, which could be adapted for the triethoxy variant. sielc.com The higher retention time on a reverse-phase column would correspond to greater purity of the target compound, while the appearance of other peaks would indicate the presence of impurities. The area of each peak is proportional to the concentration of the component, allowing for a quantitative assessment of purity.

Table 1: Illustrative HPLC Parameters for Purity Assessment

Parameter Description
Column Newcrom R1 or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). sielc.com
Detection UV Detector set at a wavelength of maximum absorbance (e.g., ~250 nm)
Flow Rate 1.0 mL/min

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a typical starting point for method development for this compound, based on methods for similar compounds.

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for identifying and quantifying volatile impurities or by-products that may be present in a sample of this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column.

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for detecting and identifying trace amounts of a compound in a complex matrix. This method combines the separation power of HPLC with the mass analysis capabilities of two mass spectrometers in series. nih.gov

For the analysis of this compound, the first mass spectrometer (MS1) would be set to isolate the molecular ion (parent ion) of the target compound. This isolated ion is then fragmented in a collision cell, and the resulting fragment ions (daughter ions) are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific, as it requires a compound to meet two mass criteria (parent and daughter ion mass) to be detected. This allows for confident identification and quantification even at very low levels, with studies on other molecules demonstrating sensitivities of 98.9% and specificities of 100%. researchgate.net This makes LC-MS/MS ideal for applications like monitoring residual levels of the compound or analyzing its presence in environmental or biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the powerful identification ability of a mass spectrometer. As components elute from the GC column, they are immediately ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragment ions. Analysis of the closely related 1-(2,4,5-trimethoxyphenyl)ethanone (molecular weight 210.23 g/mol ) shows a strong peak at m/z 195, which corresponds to the loss of a methyl group (-CH₃) from the acetyl moiety, and a molecular ion peak at m/z 210. nih.gov A similar fragmentation pattern would be anticipated for the triethoxy compound, with the primary cleavage occurring at the acyl group. This technique is invaluable for the comprehensive profiling of synthetic reaction mixtures or natural product extracts to confirm the presence of the target compound and identify unknown by-products.

Table 2: Key Mass Fragments for the Analog 1-(2,4,5-Trimethoxyphenyl)ethanone

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Identity
195 99.99 [M-CH₃]⁺ (Loss of a methyl radical)
210 61.77 [M]⁺ (Molecular Ion)
196 12.19 Isotope peak for [M-CH₃]⁺
211 8.29 Isotope peak for [M]⁺

Data sourced from PubChem for the trimethoxy analog. nih.gov A similar fragmentation pattern is expected for this compound, with masses shifted accordingly.

Quantitative Analysis Using Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic ketones like this compound possess chromophores—the benzene (B151609) ring and the carbonyl group—that give rise to characteristic UV absorption bands.

The primary absorption for acetophenone derivatives typically arises from a π→π* electronic transition within the conjugated aromatic system, which is observed at approximately 240-250 nm. studyraid.comphotochemcad.com A second, generally weaker, absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons can be seen around 270-300 nm. masterorganicchemistry.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λmax), its concentration can be accurately determined by interpolation from the calibration curve. This method is valued for its simplicity, speed, and cost-effectiveness in routine quality control assays.

Potential Applications and Future Research Directions for 1 2,4,5 Triethoxyphenyl Ethanone

Agrochemical Sector: Development of Environmentally Sustainable Fungicides and Herbicides

While no studies have directly reported the use of 1-(2,4,5-Triethoxyphenyl)ethanone as a fungicide or herbicide, the broader class of acetophenone (B1666503) derivatives has shown significant promise in crop protection. Substituted acetophenones are known to possess herbicidal and antifungal properties. nih.gov For instance, certain hydroxy-substituted acetophenones exhibit considerable antifungal activity against major plant pathogens. nih.gov Moreover, natural allelochemicals with a methyl phenyl ketone structure, such as xanthoxyline and acetosyringone, serve as models for developing new herbicides. nih.gov

The presence of ethoxy groups on the phenyl ring of this compound could be a key determinant of its biological activity. The lipophilicity and electronic properties conferred by these groups can influence the compound's ability to penetrate cell membranes of fungi or interfere with metabolic pathways in weeds. The specific 2,4,5-substitution pattern may also play a crucial role in its efficacy and selectivity.

Future research should focus on screening this compound for its fungicidal and herbicidal activity against a panel of common agricultural pests and weeds. Structure-activity relationship (SAR) studies, comparing its efficacy to its methoxy-substituted counterpart and other analogs, would be invaluable in optimizing its structure for enhanced potency and environmental safety.

Table 1: Potential Agrochemical Research Areas for this compound

Research AreaFocusRationale
Fungicidal Screening Evaluation against pathogenic fungi like Botrytis cinerea and Fusarium species.Acetophenone derivatives have shown antifungal properties. nih.gov
Herbicidal Bioassays Testing for pre- and post-emergent herbicidal effects on common weeds.Natural acetophenones serve as models for herbicide development. nih.gov
Structure-Activity Relationship (SAR) Studies Comparing the activity of ethoxy vs. methoxy (B1213986) and other alkoxy substitutions.To understand the role of the alkoxy groups in biological activity.
Mode of Action Studies Investigating the biochemical pathways targeted by the compound.To develop more effective and specific agrochemicals.

Materials Science: Precursors in Polymer Synthesis and Advanced Organic Materials

In the realm of materials science, functionalized acetophenones serve as valuable precursors for the synthesis of polymers and advanced organic materials. researchgate.net While direct polymerization of this compound has not been documented, its chemical structure suggests several possibilities. The ketone group can undergo various reactions to form polymerizable monomers. For example, it could be a starting point for creating vinyl ethers or other reactive species capable of undergoing polymerization. researchgate.net

The triethoxyphenyl moiety is of particular interest. Polymers incorporating such electron-rich aromatic rings may exhibit interesting optical and electronic properties. These could include high refractive indices, specific fluorescence characteristics, or semiconducting behavior, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of polymers from acene building blocks, for instance, has been explored for their potential in plastic electronics. imdea.org

Future investigations should explore the reactivity of the ketone and the aromatic ring of this compound to create novel monomers. The polymerization of these monomers and the characterization of the resulting polymers' physical and chemical properties will be crucial in determining their potential applications in advanced materials.

Pre-clinical Medicinal Chemistry Lead Compound Development (Target Identification)

Alkoxy-substituted acetophenones are a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities. For example, a series of 3-alkoxy-4-methanesulfonamido acetophenone derivatives have been synthesized and evaluated as non-ulcerogenic anti-inflammatory agents. nih.gov The substitution pattern on the acetophenone ring is critical for its pharmacokinetic and pharmacodynamic properties. rasayanjournal.co.in

The 2,4,5-triethoxyphenyl substitution pattern of the target compound is structurally related to known psychoactive phenethylamines, although the ethanone (B97240) moiety significantly alters its chemical properties. For instance, 2,4,5-trimethoxyphenethylamine (B125073) (2C-O) is a known compound, though its psychoactive effects are debated. wikipedia.org While this compound itself is not expected to have the same neurological activity, the underlying scaffold suggests that derivatives could be designed to interact with various biological targets.

The initial step in harnessing its medicinal potential is to screen this compound against a wide array of biological targets, including enzymes and receptors, to identify any potential "hits." Should any significant activity be found, the compound could serve as a lead for the development of new therapeutic agents. Computational docking studies could also be employed to predict potential binding interactions with known protein targets, guiding the initial screening process.

Environmental Impact and Degradation Studies

Understanding the environmental fate of a chemical is paramount before its widespread application. For this compound, no specific environmental impact or degradation studies have been published. However, the biodegradability of related aromatic compounds has been a subject of extensive research. nih.govmdpi.com

The presence of ethoxy groups suggests that the compound could be susceptible to microbial degradation. Studies on highly ethoxylated surfactants have shown that these compounds can be rapidly biodegraded. nih.gov The degradation pathway would likely involve the cleavage of the ether bonds and the subsequent breakdown of the aromatic ring. The rate and extent of degradation will depend on various environmental factors, including the microbial populations present, oxygen levels, and temperature.

Future research must be directed towards assessing the biodegradability of this compound under various environmental conditions. Identifying the metabolic pathways and the microorganisms responsible for its degradation will be crucial for evaluating its environmental persistence and potential for bioaccumulation. Toxicity studies on aquatic organisms and soil microflora are also essential to complete its environmental risk profile. nih.gov

Emerging Areas of Research for Triethoxyphenyl-Containing Compounds

The triethoxyphenyl structural motif, while less studied than its trimethoxy counterpart, holds promise in several emerging research areas. The increased lipophilicity of the ethoxy groups compared to methoxy groups can lead to altered pharmacokinetic profiles in medicinal chemistry, potentially improving membrane permeability and bioavailability.

In materials science, the unique electronic and steric properties of the triethoxyphenyl group could be exploited in the design of novel liquid crystals, functional dyes, or as components of metal-organic frameworks (MOFs). The interaction of such compounds with metal ions could lead to new catalytic systems or sensing materials.

Furthermore, the exploration of the reactivity of the acetyl group in this compound could open doors to a wide range of new derivatives with diverse functionalities. These derivatives could then be explored for applications spanning from pharmaceuticals to materials science, building upon the foundational knowledge of acetophenone chemistry. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.